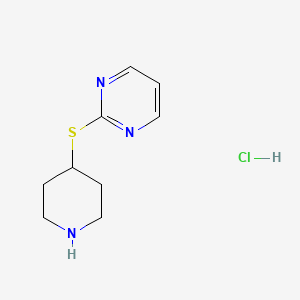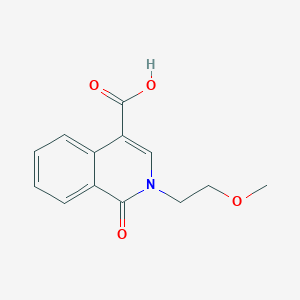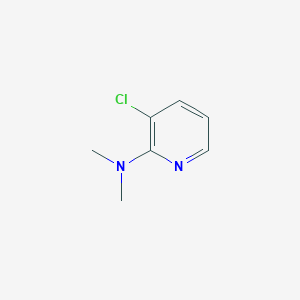![molecular formula C15H23NO3S B1429615 N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide CAS No. 1216981-05-3](/img/structure/B1429615.png)
N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide
Vue d'ensemble
Description
N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide is a sulfonamide compound with a molecular weight of 297.42 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-{[1-(hydroxymethyl)cyclohexyl]methyl}amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-{[1-(carboxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide.
Reduction: Formation of N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-amine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-amine: Similar structure but lacks the sulfonamide group.
N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-carboxamide: Similar structure but contains a carboxamide group instead of a sulfonamide group.
Uniqueness
N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
N-[[1-(hydroxymethyl)cyclohexyl]methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-13-5-7-14(8-6-13)20(18,19)16-11-15(12-17)9-3-2-4-10-15/h5-8,16-17H,2-4,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKIQAPHVFSBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile](/img/structure/B1429534.png)











